2-(Phthalazin-1-ylsulfanyl)acetamide
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Overview
Description
2-(Phthalazin-1-ylsulfanyl)acetamide is an organic compound with the molecular formula C10H9N3OS. It is characterized by the presence of a phthalazine ring attached to a sulfanyl group, which is further connected to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phthalazin-1-ylsulfanyl)acetamide typically involves the reaction of phthalazine derivatives with thiol-containing compounds. One common method is the nucleophilic substitution reaction where phthalazine is reacted with a thiol reagent under basic conditions to form the sulfanyl derivative. This intermediate is then reacted with acetamide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Phthalazin-1-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the phthalazine ring or the sulfanyl group.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phthalazine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(Phthalazin-1-ylsulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Phthalazin-1-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The phthalazine ring can interact with various biological receptors, modulating their activity. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Phthalazine: The parent compound, lacking the sulfanyl and acetamide groups.
Phthalazinone: A derivative with a carbonyl group instead of the sulfanyl group.
Phthalazinylthioacetamide: Similar structure but with different substituents on the acetamide moiety.
Uniqueness
2-(Phthalazin-1-ylsulfanyl)acetamide is unique due to the combination of the phthalazine ring and the sulfanyl-acetamide moiety. This structure imparts specific chemical and biological properties that are not observed in its analogs. The presence of the sulfanyl group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-phthalazin-1-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c11-9(14)6-15-10-8-4-2-1-3-7(8)5-12-13-10/h1-5H,6H2,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLILNMSRKMJCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2SCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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